

(Cyclopropylmethyl)hydrazine dihydrochloride structure and synthesis

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Compound of Interest

Compound Name: (Cyclopropylmethyl)hydrazine dihydrochloride

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An In-depth Technical Guide to **(Cyclopropylmethyl)hydrazine Dihydrochloride**: Structure, Synthesis, and Applications

Introduction

(Cyclopropylmethyl)hydrazine dihydrochloride is a valuable chemical intermediate, primarily recognized for its role in the synthesis of complex organic molecules.^{[1][2]} Its unique structural motif, combining a reactive hydrazine moiety with a strained cyclopropyl ring, makes it a versatile building block in medicinal and agricultural chemistry. This guide provides a comprehensive overview of its structure, properties, synthesis, and handling, tailored for researchers and professionals in drug development and chemical synthesis. Its significance is underscored by its application as a reagent in the development of bumped-kinase inhibitors for therapies targeting cryptosporidiosis, a parasitic disease.^[3]

Chemical Structure and Properties

(Cyclopropylmethyl)hydrazine is a primary hydrazine substituted with a cyclopropylmethyl group. The dihydrochloride salt form enhances its stability and simplifies handling compared to the free base.

The positive charges are localized on the nitrogen atoms of the hydrazine group, each associated with a chloride counter-ion. This salt form typically appears as a white crystalline powder and exhibits solubility in water and polar organic solvents like methanol.^[4]

Structural Diagram

Caption: Structure of **(Cyclopropylmethyl)hydrazine Dihydrochloride**.

Physicochemical Properties

A summary of the key properties of **(Cyclopropylmethyl)hydrazine dihydrochloride** is presented below.

Property	Value	Source
CAS Number	809282-61-9	[5] [6]
Molecular Formula	C ₄ H ₁₀ N ₂ · 2HCl	[5]
Molecular Weight	159.06 g/mol	[5]
Appearance	White crystal or crystalline powder	[4]
Storage Condition	2-8°C or 0-8°C	[3] [4]
Purity	≥98% (Typical)	[6]

Synthesis of (Cyclopropylmethyl)hydrazine

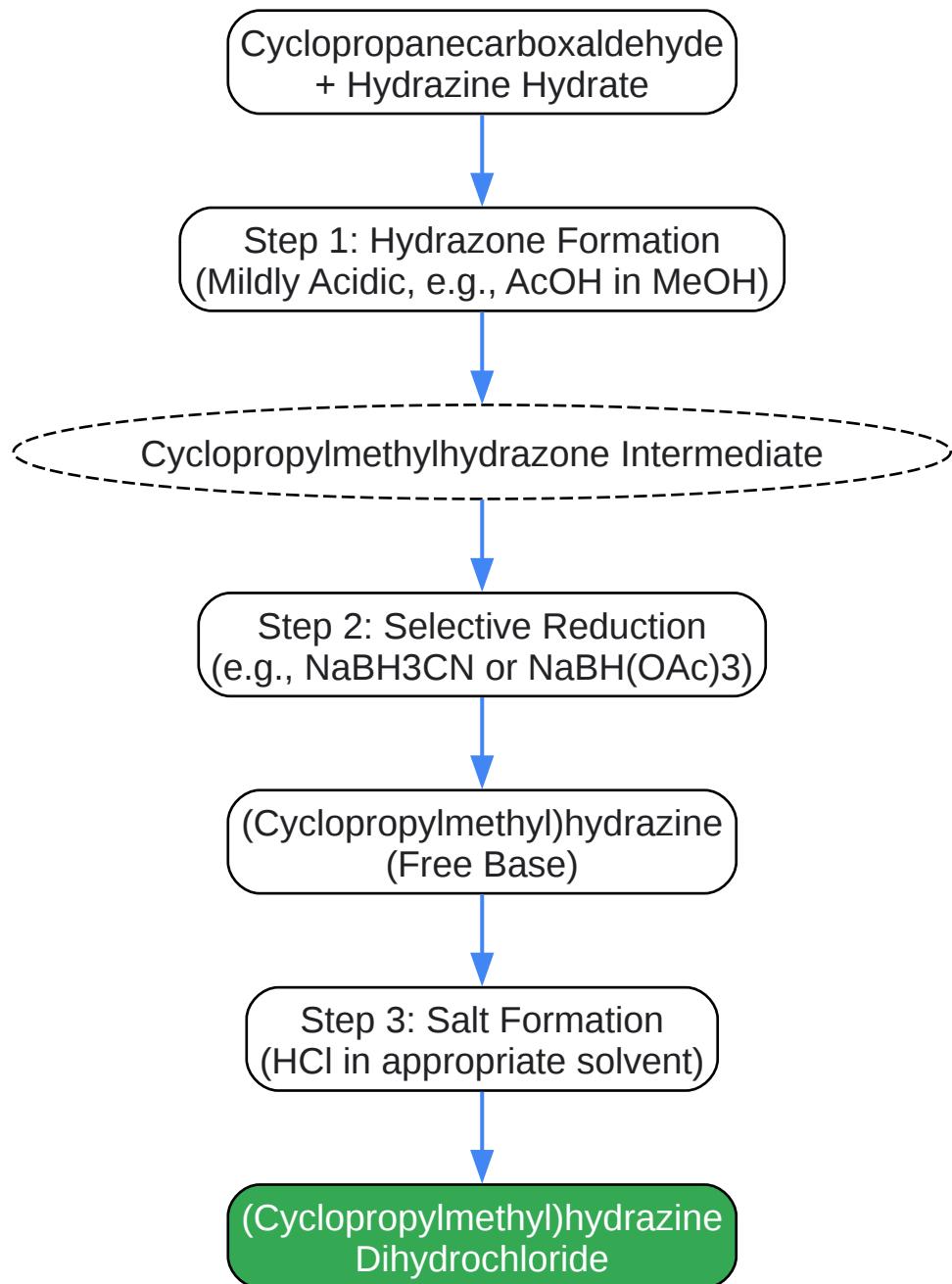
The synthesis of (Cyclopropylmethyl)hydrazine is most commonly achieved via the reductive amination of cyclopropanecarboxaldehyde with hydrazine. This method is efficient and provides a direct route to the target molecule. An alternative, multi-step approach involves the N-amination of cyclopropylmethylamine.

Route 1: Reductive Amination of Cyclopropanecarboxaldehyde

Reductive amination is a cornerstone reaction in amine synthesis, valued for its efficiency and control in forming carbon-nitrogen bonds.[\[7\]](#) The process involves two key stages: the formation of a hydrazone intermediate via condensation of an aldehyde or ketone with hydrazine, followed by the selective reduction of the C=N double bond.[\[8\]](#)[\[9\]](#)

The reaction begins with the nucleophilic attack of hydrazine on the carbonyl carbon of cyclopropanecarboxaldehyde. This is followed by dehydration to form the corresponding cyclopropylmethylhydrazone. A specialized reducing agent, such as sodium cyanoborohydride (NaBH_3CN) or sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$), is then used to reduce the hydrazone to the hydrazine product.

Choice of Reducing Agent: Standard reducing agents like sodium borohydride (NaBH_4) can reduce both the starting aldehyde and the intermediate imine/hydrazone. However, NaBH_3CN and $\text{NaBH}(\text{OAc})_3$ are milder and exhibit greater selectivity for the protonated imine/hydrazone over the carbonyl group.^[7] This selectivity is crucial as it allows the entire reaction to be performed in a single pot ("direct" reductive amination), where the aldehyde, amine, and reducing agent are all present simultaneously. The reaction is typically run under mildly acidic conditions, which catalyzes imine formation and also activates it for reduction.



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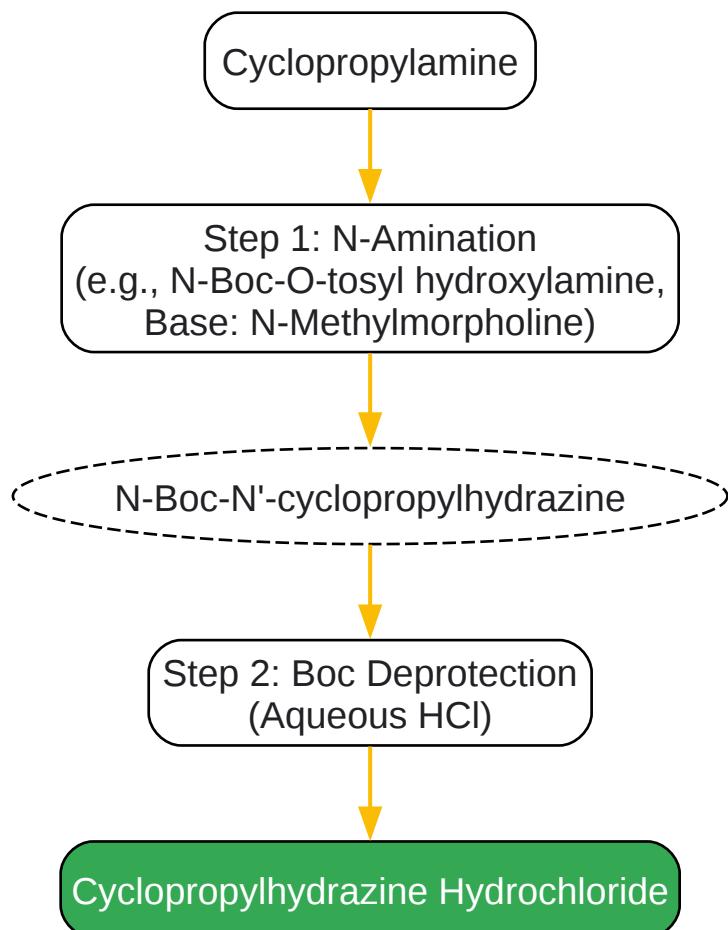
Caption: Workflow for Reductive Amination Synthesis.

- Reaction Setup: To a solution of cyclopropanecarboxaldehyde (1.0 eq) and hydrazine hydrate (1.1 eq) in methanol (MeOH), add acetic acid (AcOH) to catalyze hydrazone formation. Stir the mixture at room temperature for 1-2 hours.

- Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride (NaBH_3CN) (1.2 eq) portion-wise, ensuring the temperature remains below 10°C.
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Workup: Quench the reaction by carefully adding aqueous HCl to decompose excess NaBH_3CN . Adjust the pH to basic (>10) with aqueous NaOH.
- Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield the crude **(Cyclopropylmethyl)hydrazine free base**.
- Salt Formation: Dissolve the crude free base in a minimal amount of a suitable solvent like isopropanol or diethyl ether. Add a solution of HCl (e.g., 2M HCl in diethyl ether) dropwise with stirring.
- Isolation: The dihydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold solvent, and dry under vacuum to obtain pure **(Cyclopropylmethyl)hydrazine dihydrochloride**.

Route 2: Synthesis from Cyclopropylamine

An alternative patented method starts from cyclopropylamine.[\[10\]](#) This route involves the N-amination of a protected cyclopropylamine intermediate, followed by deprotection to yield the final product.



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Caption: Synthesis from Cyclopropylamine via N-Amination.

- **N-Amination:** Cyclopropylamine is reacted with an N-Boc protected hydroxylamine derivative bearing a good leaving group (e.g., N-Boc-O-tosyl hydroxylamine) in the presence of a non-nucleophilic base like N-methylmorpholine.[10] This reaction occurs at a controlled temperature, typically between 0-20°C, to form the protected hydrazine intermediate.[10]
- **Deprotection:** The resulting N-Boc-N'-cyclopropylhydrazine intermediate is then treated with an aqueous solution of hydrogen chloride. This step removes the Boc (tert-butyloxycarbonyl) protecting group, yielding the hydrochloride salt of the product directly.[10]
- **Purification:** The final product can be further purified by recrystallization from a suitable solvent such as methanol or ethanol to achieve high purity.[10]

This method offers an alternative pathway but requires the synthesis or purchase of specialized reagents and involves protection/deprotection steps, which can add to the overall cost and complexity compared to the more direct reductive amination route.

Safety and Handling

(Cyclopropylmethyl)hydrazine dihydrochloride is a hazardous substance and must be handled with appropriate safety precautions.

- GHS Hazard Statements: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[6][11]
- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (inspected prior to use), a lab coat (flame-resistant recommended), and safety goggles or a full-face shield.[12]
- Handling: Conduct all operations in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors. Use non-sparking tools and take measures to prevent electrostatic discharge.[12]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, as recommended (e.g., 2-8°C).[4]
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations. The material should be handled by a licensed chemical disposal company. Do not discharge into sewer systems.[12]

Conclusion

(Cyclopropylmethyl)hydrazine dihydrochloride is a key synthetic building block with demonstrated utility in pharmaceutical research. Its synthesis is most practically achieved via a one-pot reductive amination of cyclopropanecarboxaldehyde, a process that is both efficient and scalable. Understanding the principles behind the synthetic choices, particularly the selection of a selective reducing agent, is critical for successful and safe execution. Adherence to strict safety protocols is mandatory when handling this hazardous compound to ensure the well-being of laboratory personnel and protection of the environment.

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